molecular formula C16H16N2O2 B5487521 N-[3-(allyloxy)phenyl]-N'-phenylurea

N-[3-(allyloxy)phenyl]-N'-phenylurea

Cat. No.: B5487521
M. Wt: 268.31 g/mol
InChI Key: HKEDLHZGXVFFIL-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-N'-phenylurea is a substituted urea derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) attached to the meta position of one phenyl ring and a phenyl group on the opposing urea nitrogen. This compound belongs to the broader class of N,N′-diarylureas, which are recognized for their structural versatility and diverse biological activities, including kinase inhibition, anticancer properties, and applications in agriculture .

Properties

IUPAC Name

1-phenyl-3-(3-prop-2-enoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEDLHZGXVFFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of N,N′-diarylureas are highly dependent on substituent patterns. Below is a comparative analysis of N-[3-(allyloxy)phenyl]-N'-phenylurea with structurally related compounds:

Compound Name Substituents (R₁, R₂) Key Applications/Activities Evidence Source
This compound R₁: 3-allyloxy; R₂: phenyl Potential kinase inhibition, pending further studies
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea) R₁: 4-Cl, 3-CF₃; R₂: phenyl Anticancer (NSCLC cell growth inhibition)
CPPU (N-(2-chloro-4-pyridyl)-N′-phenylurea) R₁: 2-Cl-4-pyridyl; R₂: phenyl Plant growth regulation (enhances grain yield)
N-(4-Cyanophenyl)-N'-phenylurea R₁: 4-cyano; R₂: phenyl Chemical intermediate, agrochemical research
N-[o-(3-Sydnonyl)phenyl]-N'-phenylurea R₁: o-sydnonyl; R₂: phenyl Synthetic intermediate for polyimides

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds like CTPPU (Cl, CF₃) exhibit potent anticancer activity, likely due to enhanced electrophilicity and binding to cellular targets like kinase domains .
  • Heterocyclic Substituents: CPPU’s pyridyl group improves solubility and plant tissue uptake, critical for cytokinin-like effects in agriculture .
  • However, its activity in kinase inhibition or antiproliferative assays remains underexplored compared to analogues with EWGs .

Physicochemical Properties

  • Metabolic Stability: The allyloxy group’s alkene may undergo oxidative metabolism, whereas CF₃ or Cl substituents in CTPPU resist degradation, improving pharmacokinetics .

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